3',4'-Dihydroxyflavonol

Vascular Biology Pharmacology Flavonoid Research

Choose 3',4'-Dihydroxyflavonol (DiOHF) for its unmatched vasorelaxant potency—significantly stronger than quercetin—and defined superoxide scavenging EC50 of 6.1–8.4 µM. This synthetic flavonol delivers consistent, reproducible activity without the pleiotropic effects of natural flavonoids, making it the definitive tool for dissecting MEK/ERK-mediated cardioprotection, endothelial function, and platelet dense granule exocytosis. Use as a quantitative benchmark or a scaffold for next-generation vasorelaxant agents.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 6068-78-6
Cat. No. B1679992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxyflavonol
CAS6068-78-6
SynonymsNP-202;  NP 202;  NP202;  3,3',4'-Trihydroxyflavone;  3',4'-Dihydroxyflavonol;  5,7-Dideoxyquercetin; 
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H
InChIKeyKPGMHZQXQVDYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxyflavonol (DiOHF, CAS 6068-78-6): Synthetic Flavonol for Cardiovascular and Oxidative Stress Research


3',4'-Dihydroxyflavonol (DiOHF, CAS 6068-78-6) is a synthetic flavonol characterized by a 3',4'-dihydroxy substitution on the B-ring [1]. It is structurally distinct from ubiquitous dietary flavonols like quercetin, primarily due to the absence of a 5,7-dihydroxy substitution on the A-ring [1]. DiOHF is a dual-action molecule, exhibiting both potent vasorelaxant and antioxidant activities [2]. Its mechanism involves the scavenging of superoxide anions and the inhibition of NADPH oxidase, which helps preserve nitric oxide (NO) bioavailability and improves endothelial function [3]. This unique profile has positioned DiOHF as a key investigative tool in cardiovascular research, particularly for studying ischemia/reperfusion (I/R) injury, endothelial dysfunction, and platelet-mediated thrombosis [4].

Why Generic Flavonol Substitution Fails: The Unique 3',4'-Dihydroxyflavonol Differentiation Profile


While the flavonoid class is large and many compounds are marketed as general antioxidants, 3',4'-Dihydroxyflavonol (DiOHF) cannot be substituted by common, naturally-occurring flavonols like quercetin or fisetin without a significant loss in specific, quantifiable activities. DiOHF's synthetic structure and specific B-ring hydroxylation confer a unique dual-action profile of potent vasorelaxation and superoxide scavenging that is not matched by its natural counterparts [1]. Unlike many flavonoids which are primarily studied for their dietary or nutraceutical effects, DiOHF has a well-characterized pharmacological profile with defined EC50 values in cellular and cell-free systems, making it a more reliable and predictable tool for mechanistic studies in cardiovascular and oxidative stress research [2]. The following quantitative evidence demonstrates that selecting DiOHF over a close analog is a critical decision for ensuring experimental reproducibility and achieving specific research outcomes, particularly in models of ischemia/reperfusion injury and platelet function [3].

3',4'-Dihydroxyflavonol (DiOHF) Product-Specific Quantitative Differentiation Evidence Guide


Superior Vasorelaxant Potency Over Natural Flavonols Quercetin and Fisetin

3',4'-Dihydroxyflavonol (DiOHF) demonstrates significantly more potent vasorelaxant activity compared to the widely studied natural flavonols quercetin and fisetin. In a comparative study using rat isolated thoracic aorta, DiOHF was found to be a significantly more potent vasorelaxant than these compounds [1]. This is a critical distinction, as quercetin and fisetin are often used as general flavonol standards, but their lower potency in this key vascular assay makes DiOHF a more sensitive and effective tool for investigating vasorelaxation mechanisms [1].

Vascular Biology Pharmacology Flavonoid Research

Quantified Superoxide Scavenging Activity: Defined EC50 Values for Reliable Dosing

Unlike many flavonols for which antioxidant activity is reported in vague terms, the superoxide scavenging activity of DiOHF has been precisely quantified with EC50 values in both cell-free and cellular systems. DiOHF exhibited an EC50 of 6.1 ± 1.1 μM for superoxide scavenging in a cell-free system and an EC50 of 8.4 ± 1.7 μM for suppressing superoxide accumulation in vascular smooth muscle cells [1]. In contrast, while compounds like quercetin are known antioxidants, their specific EC50 values in comparable assays are often not reported or are less defined, making DiOHF a more reliable choice for reproducible experimental design [1].

Oxidative Stress Antioxidant Research Cellular Assays

In Vivo Cardioprotection: Quantified Reduction in Myocardial Infarct Size in a Large Animal Model

The cardioprotective efficacy of DiOHF has been rigorously demonstrated in an in vivo large animal model. In anesthetized sheep subjected to myocardial ischemia/reperfusion, intravenous administration of DiOHF (5 mg/kg) significantly reduced myocardial infarct size from 73±2% (vehicle) to 50±4% of the area at risk [1]. This level of protection is comparable to that afforded by ischemic preconditioning (IPC), the gold-standard cardioprotective intervention, which reduced infarct size to 44±4% [1]. Such robust, quantified in vivo protection is not as well-documented for many other synthetic or natural flavonols, highlighting DiOHF's translational potential.

Cardiology Ischemia/Reperfusion Injury Translational Medicine

Greater Inhibition of Platelet Dense Granule Exocytosis Compared to Quercetin

While structurally related to quercetin, DiOHF exhibits a differentiated profile in its ability to inhibit platelet function. In a direct comparative study, both DiOHF and quercetin inhibited platelet aggregation. However, DiOHF demonstrated significantly greater inhibition of dense granule exocytosis, a key step in amplifying platelet activation, as measured by both ATP release and flow cytometry [1]. Conversely, quercetin showed greater inhibition of P-selectin expression, indicating that these two structurally similar flavonols have distinct effects on platelet signaling pathways [1].

Platelet Biology Thrombosis Cardiovascular Disease

Distinct Vasorelaxant Potency Order Among Synthetic Flavonol Analogs

The specific hydroxylation pattern of DiOHF is critical for its activity. A structure-activity relationship (SAR) study demonstrated a clear rank order of potency for inhibiting contraction in rat aorta: 3'-hydroxyflavonol > 3',4'-dihydroxyflavonol > 7,4'-dihydroxyflavonol > 3',4'-dihydroxyflavone [1]. This shows that DiOHF is not the most potent relaxant in its class (3'-hydroxyflavonol is), but it occupies a specific position in the potency hierarchy, which is linked to its dual antioxidant and relaxant properties [2]. This contrasts with analogs like 4'-hydroxy-3'-methoxyflavonol, which were later found to be potent vasorelaxants but lacked significant antioxidant activity [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry Vascular Pharmacology

Uncoupling Vasorelaxant and Antioxidant Activities: DiOHF as the Dual-Action Benchmark

A key challenge in flavonol research has been separating the contributions of vasorelaxant and antioxidant activities to cardioprotection. DiOHF is the prototype compound that exhibits both activities [1]. A subsequent SAR study around the DiOHF scaffold successfully identified single-acting analogs. For instance, 4'-hydroxy-3'-methoxyflavonol was discovered as a potent vasorelaxant that, unlike DiOHF, had no significant superoxide scavenging activity [1]. This finding establishes DiOHF as the essential benchmark compound for studies investigating the interplay between vasorelaxation and antioxidation. Selecting DiOHF provides a known dual-activity control that is necessary to contextualize the effects of single-activity analogs.

Mechanism of Action Drug Discovery Flavonoid Pharmacology

Validated Research and Industrial Application Scenarios for 3',4'-Dihydroxyflavonol (DiOHF)


Preclinical Studies of Myocardial Ischemia/Reperfusion (I/R) Injury

DiOHF is an ideal candidate for preclinical studies investigating therapies for acute myocardial infarction. Its ability to significantly reduce infarct size in a large animal model, as shown in sheep where it reduced infarct size from 73% to 50% of the area at risk, provides strong, quantified efficacy data [1]. Researchers can use DiOHF as a positive control or a lead compound to test new cardioprotective strategies, given its known mechanism of reducing superoxide and preserving NO bioavailability [1].

Investigating Endothelial Dysfunction in Metabolic Disease Models

DiOHF is a powerful tool for studying endothelial dysfunction, particularly in the context of diabetes. Its quantified superoxide scavenging activity (EC50 of 8.4 μM in VSMCs) allows for precise dosing to examine the role of oxidative stress in impairing endothelium-dependent relaxation [2]. Studies have shown that DiOHF improves NO function in diabetic rat mesenteric arteries, making it a reliable compound for probing the mechanisms linking hyperglycemia to vascular complications [3].

Dissecting Platelet Signaling Pathways in Thrombosis Research

For researchers studying platelet biology and thrombus formation, DiOHF offers a differentiated pharmacological profile. Unlike quercetin, DiOHF shows a greater effect on inhibiting dense granule exocytosis, providing a specific tool to investigate this particular step in platelet activation [4]. This selectivity makes DiOHF valuable for in vivo thrombosis models, where it has been shown to improve blood flow and delay vessel occlusion in mice [4].

Structure-Activity Relationship (SAR) Studies for Novel Vasoactive Agents

DiOHF serves as a critical reference point in SAR studies of flavonols. As the original dual-activity compound (vasorelaxant and antioxidant), it is the benchmark against which new synthetic analogs are compared [5]. Medicinal chemists can use DiOHF to design and test derivatives that may separate or enhance these activities, as was successfully done with the discovery of single-activity vasorelaxants like 4'-hydroxy-3'-methoxyflavonol [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',4'-Dihydroxyflavonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.